4-(1-Naphthyl)-1,2,4-triazolidine-3,5-dione
Overview
Description
4-(1-Naphthyl)-1,2,4-triazolidine-3,5-dione is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymerization and Polyurea Synthesis
4-(1-Naphthyl)-1,2,4-triazolidine-3,5-dione has been utilized in the field of polymer science, particularly in synthesizing novel polyureas and related polymers. For instance, the compound was reacted with diisocyanates under various conditions to form novel aliphatic-aromatic polyureas with promising inherent viscosities and solubility properties. Microwave irradiation and conventional solution polymerization techniques were employed to enhance the polycondensation processes, resulting in rapid synthesis and distinct physical characteristics of the resulting polymers (Mallakpour & Rafiee, 2003), (Mallakpour & Rafiee, 2004), (Mallakpour & Zandi, 2006), (Mallakpour & Rafiee, 2007).
Synthesis of Novel Polymers with Specific Properties
The compound also played a crucial role in synthesizing azo-containing polyureas and poly(amide-ester)s containing naphthalene pendent groups and urazole rings. These polymers exhibit unique solubility in polar solvents and possess inherent viscosities, indicating substantial molecular weights. Structural and thermal properties of these polymers were comprehensively characterized, showing their potential for various applications (Mallakpour & Nasr‐Isfahani, 2001), (Mallakpour & Rafiee, 2008).
Photocatalytic Degradation Studies
Research involving this compound also extends to environmental applications, particularly in understanding the degradation mechanisms of pollutants. The compound's derivatives were used as molecular probes to study their photocatalytic degradation, providing insights into the mechanisms involved and the potential for water purification technologies (Guillard et al., 2002).
Properties
IUPAC Name |
4-naphthalen-1-yl-1,2,4-triazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-11-13-14-12(17)15(11)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,13,16)(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUCKGULNGXXRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)NNC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608231 | |
Record name | 4-(Naphthalen-1-yl)-1,2,4-triazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81329-59-1 | |
Record name | 4-(Naphthalen-1-yl)-1,2,4-triazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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